N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. The starting materials typically include 3,4-dimethoxyphenylacetic acid and 4-methylbenzylamine. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- 3,4-Dimethoxyphenylethylamine
- N-Acetyl-3,4-dimethoxyphenethylamine
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its complex structure and the specific functional groups it contains. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C30H29N5O4 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C30H29N5O4/c1-19-7-9-21(10-8-19)18-35-27(31)22(17-23-28(35)33-26-6-4-5-15-34(26)30(23)37)29(36)32-14-13-20-11-12-24(38-2)25(16-20)39-3/h4-12,15-17,31H,13-14,18H2,1-3H3,(H,32,36) |
InChI Key |
FHFDXVYWVWQYCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
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